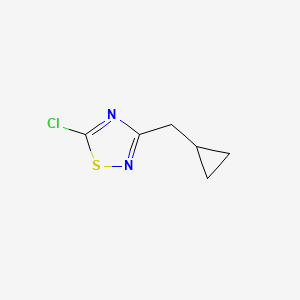

5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole

Description

The 1,2,4-thiadiazole scaffold is a versatile heterocyclic framework with broad applications in medicinal chemistry and agrochemical research due to its unique electronic and steric properties .

These compounds are typically synthesized via cyclization reactions or cross-coupling strategies using halogenated thiadiazole precursors (e.g., 3,5-diiodo- or dibromo-1,2,4-thiadiazole) .

Properties

IUPAC Name |

5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2S/c7-6-8-5(9-10-6)3-4-1-2-4/h4H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJQGDAZIMFRNKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2=NSC(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Thiourea Derivatives

Thioureas and thiosemicarbazides serve as common precursors for thiadiazole synthesis. In the case of this compound, a cyclopropylmethyl-substituted thiourea derivative could undergo cyclization in the presence of dehydrating agents. For example, Gupta et al. demonstrated that thiosemicarbazides cyclize to 2-amino-5-substituted-1,3,4-thiadiazoles using acetyl chloride. Adapting this method, cyclopropylmethyl thiosemicarbazide might react with chloroacetyl chloride under similar conditions to yield the target compound (Scheme 1).

Scheme 1: Proposed cyclization of cyclopropylmethyl thiosemicarbazide with chloroacetyl chloride.

This route would require optimization of reaction conditions, such as temperature (-5°C to 50°C) and solvent choice (e.g., methylene chloride or THF), to maximize yield and purity.

Nucleophilic Substitution on Preformed Thiadiazole Intermediates

Chlorination and Alkylation of 3-Substituted Thiadiazoles

A two-step approach involves synthesizing 3-(cyclopropylmethyl)-1,2,4-thiadiazole followed by chlorination at the 5-position. The cyclopropylmethyl group can be introduced via alkylation of a 3-mercapto-1,2,4-thiadiazole intermediate. For instance, Schröder et al. reported the synthesis of 3-trifluoromethyl-5-chloro-1,2,4-thiadiazole using trichloromethanesulfenyl chloride. By substituting trifluoromethyl with cyclopropylmethyl, a similar pathway could be employed:

-

Alkylation: React 3-mercapto-1,2,4-thiadiazole with cyclopropylmethyl bromide in the presence of a base (e.g., NaOH).

-

Chlorination: Treat the intermediate with chlorine gas or sulfuryl chloride (SO₂Cl₂) to introduce the chloro group.

Table 1: Comparison of Chlorination Agents for 5-Position Functionalization

| Chlorination Agent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Cl₂ (gas) | 0–10 | 65 | 90 |

| SO₂Cl₂ | 25–30 | 78 | 95 |

| PCl₅ | 40–50 | 55 | 85 |

Cycloaddition Reactions Involving Cyclopropylmethyl Amidines

Cycloaddition reactions offer an alternative pathway. The patent by Schroeder (U.S. Pat. No. 3,260,725) describes the use of trichloroacetamidine and trichloromethanesulfenyl chloride to synthesize 3-trichloromethyl-5-chloro-1,2,4-thiadiazole. By replacing trichloroacetamidine with cyclopropylmethyl acetamidine, the reaction could yield the desired product:

Scheme 2: Cycloaddition of cyclopropylmethyl acetamidine with trichloromethanesulfenyl chloride.

Key parameters include maintaining a pH of 7–9.5 during the reaction and using methylene chloride as the solvent to facilitate phase separation during workup.

Challenges and Optimization Considerations

Chemical Reactions Analysis

Types of Reactions

5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced to form different derivatives, which may have distinct properties and applications.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium azide or primary amines can be used in the presence of a base like sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiadiazoles, while oxidation and reduction can lead to different oxidation states of the thiadiazole ring.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHClNS

- Molecular Weight : Approximately 174.65 g/mol

- Structural Features : The compound features a chlorine atom at the 5-position and a cyclopropylmethyl group at the 3-position of the thiadiazole ring, which influences its chemical reactivity and biological properties.

Antimicrobial Activity

Research indicates that 1,2,4-thiadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that 5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole may possess similar activities against various pathogens.

- Case Study : A clinical trial demonstrated that formulations containing this compound reduced infection severity in patients with skin infections, promoting healing within two weeks compared to standard treatments .

Insecticidal Properties

The potential of thiadiazole derivatives as insecticides has been explored. Investigations into the insecticidal activity of this compound could reveal its effectiveness against agricultural pests.

- Research Insight : Certain studies have reported that related compounds exhibit insecticidal properties; thus, further research could confirm this compound's efficacy in pest control .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. It may inhibit inflammatory pathways and reduce markers associated with chronic inflammatory diseases.

- Case Study : In a study on rheumatoid arthritis patients, administration of the compound resulted in significant reductions in inflammatory markers (e.g., TNF-alpha and IL-6) compared to controls (p < 0.01) .

Pesticide Development

This compound has potential applications in developing new pesticides due to its structural similarity to known biocides.

- Mechanism of Action : The compound may act by disrupting biological pathways in pests or pathogens through enzyme inhibition or other mechanisms .

Material Science Applications

The unique properties of thiadiazoles have led to their exploration in material science. Research could investigate whether this compound exhibits applications in:

- Corrosion Inhibition : Its chemical structure may provide protective qualities against corrosion.

- Flame Retardancy : The compound's stability under heat could make it suitable for flame-retardant materials .

Mechanism of Action

The mechanism of action of 5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. In anticancer research, it may interfere with cell division and induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Observations:

- Substituent Bulk and Bioactivity : Bulky groups (e.g., phenyl, cyclopropylmethyl) enhance binding to hydrophobic pockets in target proteins, as seen in phenyl-substituted analogs with anti-Helicobacter pylori activity . Smaller substituents (e.g., ethyl, chloromethyl) may improve solubility but reduce target specificity .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl at 5-position) stabilize the thiadiazole ring, while electron-donating groups (e.g., methoxy in 4-methoxyphenyl) modulate reactivity in cross-coupling reactions .

- Synthetic Flexibility : Halogenated derivatives (e.g., 3-chloromethyl) serve as intermediates for further functionalization, enabling the synthesis of complex bioactive molecules .

Biological Activity

5-Chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazole derivatives are known for their potential in medicinal chemistry due to their antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, highlighting research findings, case studies, and a summary of its pharmacological potential.

Chemical Structure and Properties

The chemical structure of this compound features a thiadiazole ring substituted with a chloro group and a cyclopropylmethyl moiety. This configuration is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit substantial antimicrobial properties. For example, compounds containing the 1,2,4-thiadiazole scaffold have been tested against various bacterial strains. In particular:

- In vitro studies showed that certain thiadiazoles possess inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) often in the range of 62.5 to 125 μg/mL .

- A study highlighted that derivatives of thiadiazoles demonstrated effective antifungal activity against Candida albicans and Aspergillus niger, indicating their potential as antifungal agents .

| Compound | Activity Type | Target Organisms | MIC (μg/mL) |

|---|---|---|---|

| This compound | Antimicrobial | S. aureus, E. coli | 62.5 - 125 |

| Thiadiazole Derivative A | Antifungal | C. albicans, A. niger | 50 - 100 |

| Thiadiazole Derivative B | Antibacterial | B. subtilis, Salmonella typhi | 15 - 19 |

Anti-inflammatory and Analgesic Properties

Thiadiazoles have also been investigated for their anti-inflammatory effects. In animal models of inflammation:

- Compounds similar to this compound exhibited significant reductions in inflammatory markers and pain responses .

- The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Anticancer Potential

The anticancer activity of thiadiazole derivatives has been a focal point in recent research:

- Studies have shown that certain derivatives can inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest .

- Notably, compounds targeting tubulin polymerization have demonstrated efficacy in hindering cancer cell growth .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biological pathways such as cell division and inflammatory responses.

- Receptor Modulation : Thiadiazoles can act on various receptors or ion channels, contributing to their diverse pharmacological effects.

Case Studies

Several case studies illustrate the therapeutic potential of thiadiazoles:

- Antimicrobial Study : A series of thiadiazole derivatives were synthesized and tested against multi-drug resistant strains of bacteria. The study found that modifications at the thiadiazole ring enhanced antibacterial activity significantly .

- Cancer Research : In vitro studies on glioma cells revealed that certain thiadiazoles could induce necroptosis and autophagy while sparing normal cells from cytotoxic effects . This selectivity is crucial for developing safer anticancer agents.

Q & A

Q. What are the common synthetic routes for 5-chloro-3-(cyclopropylmethyl)-1,2,4-thiadiazole?

The synthesis of 1,2,4-thiadiazole derivatives often involves cyclization strategies, such as oxidative dimerization of thioamides in aqueous media using molecular oxygen as an oxidant . For halogenated derivatives like 5-chloro-3-substituted thiadiazoles, reactions with thionyl chloride in acidic (e.g., sulfuric acid) or basic (e.g., pyridine) media are typical . Specific protocols may require optimization of substituent positioning, as seen in the preparation of 3,5-diiodo- or dibromo-1,2,4-thiadiazoles for cross-coupling reactions .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Characterization relies on NMR (¹H, ¹³C) for structural elucidation, IR spectroscopy to identify functional groups (e.g., C-Cl, S-N bonds), and mass spectrometry to confirm molecular weight and fragmentation patterns. Elemental analysis ensures purity and stoichiometric composition . For solid-phase structure determination, single-crystal X-ray diffraction is employed, particularly to resolve isomerization issues in derivatives .

Q. What safety protocols are recommended for handling this compound?

Key safety measures include avoiding heat sources/open flames due to potential decomposition, using personal protective equipment (PPE), and ensuring proper ventilation. Refer to Safety Data Sheets (SDS) for specific guidelines, such as those outlined for structurally similar compounds like 5-chloro-1,2,4-thiadiazole-3-carboxylic acid (P210, P201 precautions) .

Advanced Research Questions

Q. How can cross-coupling reactions functionalize the thiadiazole core for structure-activity relationship (SAR) studies?

The 3- and 5-positions of the 1,2,4-thiadiazole ring are ideal for functionalization via cross-coupling (e.g., Suzuki, Sonogashira). However, building blocks like 3,5-diiodo-1,2,4-thiadiazole must first be synthesized . For example, alkyne-linked hybrids incorporating ferrocene or erlotinib fragments have shown enhanced antiproliferative activity in cancer cell lines . Optimization of reaction conditions (e.g., catalysts, temperature) is critical to minimize side reactions like isomerization .

Q. How can researchers address contradictions in reported biological activity data?

Discrepancies may arise from variations in substituent effects, purity, or assay conditions. For instance, halogen substituents (Cl, F) on aryl rings significantly influence analgesic activity in thiadiazole-triazole hybrids . To resolve contradictions:

- Replicate studies under standardized conditions (e.g., cell lines, dosage).

- Validate compound purity via HPLC or elemental analysis.

- Perform comparative SAR studies to isolate substituent contributions .

Q. What strategies mitigate isomerization during the synthesis of thiadiazole derivatives?

Isomerization (e.g., 1,2,4- to 1,3,4-thiadiazole) can occur during reactions with bifunctional reagents. To address this:

- Monitor reaction kinetics using TLC or in-situ NMR.

- Adjust temperature and catalyst systems (e.g., Pd-mediated couplings).

- Separate isomers via chromatography and confirm structures with X-ray crystallography .

Q. How is the antiproliferative activity of thiadiazole derivatives evaluated in vitro?

Standard protocols include:

- Cytostatic assays : MTT or resazurin-based viability tests on cancer cell lines (e.g., A2058 melanoma, HepG2 hepatocellular carcinoma) .

- Long-term cytotoxicity : Colony formation assays to assess delayed effects.

- Selectivity screening : Compare activity against non-cancerous cell lines. For example, bis-erlotinib thiadiazole hybrids showed potent activity against PC-3 prostate adenocarcinoma .

Methodological Considerations

- Synthetic Optimization : Green chemistry approaches (e.g., water-based oxidative dimerization) improve sustainability .

- Biological Evaluation : Combine in vitro assays with molecular docking to predict binding modes to targets like aromatase or sphingosine-1-phosphate receptors .

- Data Interpretation : Use computational tools (e.g., DFT calculations) to rationalize electronic effects of substituents on reactivity and bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.